2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine
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Overview
Description
2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine is an organic compound that features a methoxyphenyl group and a pyridinylmethyl group attached to an ethanamine backbone
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine typically involves the reaction of 2-methoxybenzyl chloride with pyridine-2-carboxaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethanamine structure.
Chemical Reactions Analysis
2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinylmethyl groups contribute to the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar compounds to 2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine include:
2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine: Differing by the position of the pyridine ring, this compound may exhibit different binding affinities and biological activities.
2-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine: Another positional isomer, which can be compared in terms of its chemical reactivity and applications.
2-(2-methoxyphenyl)-N-(pyridin-2-ylethyl)ethanamine: This compound has an ethyl linker instead of a methyl linker, affecting its overall molecular conformation and interactions.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-15-8-3-2-6-13(15)9-11-16-12-14-7-4-5-10-17-14/h2-8,10,16H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXAISQSOHOSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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